molecular formula C29H29ClN6O2 B10875219 6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one

6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one

Cat. No.: B10875219
M. Wt: 529.0 g/mol
InChI Key: YFTPXKNLDQBJAW-UHFFFAOYSA-N
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Description

6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure.

Preparation Methods

The synthesis of 6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the phenyl and chloro substituents. The piperazine and piperidine moieties are then incorporated through a series of nucleophilic substitution reactions. The final step involves the coupling of the pyrimidine ring to the piperazine moiety under specific reaction conditions .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the quinoline ring can undergo nucleophilic substitution reactions with different nucleophiles, leading to the formation of various derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield different products.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one involves its interaction with specific molecular targets. The compound binds to certain enzymes and receptors, inhibiting their activity. This inhibition can lead to the modulation of various cellular pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and apoptosis .

Comparison with Similar Compounds

6-chloro-4-phenyl-3-(3-{[4-(pyrimidin-2-yl)piperazin-1-yl]carbonyl}piperidin-1-yl)quinolin-2(1H)-one can be compared with other quinoline derivatives, such as:

    Chloroquine: Known for its antimalarial activity.

    Quinoline: A simpler structure with diverse biological activities.

    Pyrimidine derivatives: Known for their antiviral and anticancer properties.

The uniqueness of this compound lies in its complex structure, which allows for multiple points of interaction with biological targets, making it a versatile compound for various applications .

Properties

Molecular Formula

C29H29ClN6O2

Molecular Weight

529.0 g/mol

IUPAC Name

6-chloro-4-phenyl-3-[3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)piperidin-1-yl]-1H-quinolin-2-one

InChI

InChI=1S/C29H29ClN6O2/c30-22-9-10-24-23(18-22)25(20-6-2-1-3-7-20)26(27(37)33-24)36-13-4-8-21(19-36)28(38)34-14-16-35(17-15-34)29-31-11-5-12-32-29/h1-3,5-7,9-12,18,21H,4,8,13-17,19H2,(H,33,37)

InChI Key

YFTPXKNLDQBJAW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C(=O)N5CCN(CC5)C6=NC=CC=N6

Origin of Product

United States

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